molecular formula C11H14OS B13637074 2-(Methylsulfanyl)-1-phenylbutan-1-one CAS No. 14229-63-1

2-(Methylsulfanyl)-1-phenylbutan-1-one

Cat. No.: B13637074
CAS No.: 14229-63-1
M. Wt: 194.30 g/mol
InChI Key: DNTIOSKYOIIKGM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylbutanone precursor with a methylsulfanyl group. This reaction typically requires the use of a strong base, such as sodium hydride, and a methylsulfanyl halide, such as methylsulfanyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylbutanones.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-1-phenylethanone: Similar structure but with a shorter carbon chain.

    2-(Methylsulfanyl)-1-phenylpropan-1-one: Similar structure but with a different carbon chain length.

    2-(Methylsulfanyl)-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.

Uniqueness

2-(Methylsulfanyl)-1-phenylbutan-1-one is unique due to its specific carbon chain length and the presence of both a phenyl group and a methylsulfanyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

14229-63-1

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-methylsulfanyl-1-phenylbutan-1-one

InChI

InChI=1S/C11H14OS/c1-3-10(13-2)11(12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

DNTIOSKYOIIKGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)SC

Origin of Product

United States

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